

Application Note: Comprehensive Analytical Characterization of 3-(3-Bromophenoxy)pyrrolidine

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Compound of Interest

Compound Name: 3-(3-Bromophenoxy)pyrrolidine

CAS No.: 946681-75-0

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Abstract

This document provides a detailed guide to the essential analytical methods for the structural elucidation and purity assessment of **3-(3-Bromophenoxy)pyrrolidine**, a key intermediate in pharmaceutical synthesis. The protocols herein are designed to ensure robust and reliable characterization using orthogonal techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The causality behind experimental choices is explained to empower researchers to adapt these methods as needed.

Introduction

3-(3-Bromophenoxy)pyrrolidine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its structure, featuring a pyrrolidine ring linked to a brominated phenyl ether, makes it a precursor for a variety of biologically active molecules. Accurate and comprehensive characterization is critical to ensure the identity, purity, and quality of the

material used in subsequent synthetic steps and biological assays. This guide presents a multi-faceted analytical approach to provide a high degree of confidence in the material's integrity.

Molecular Structure and Properties:

- Chemical Formula: $C_{10}H_{12}BrNO$
- Molecular Weight: 242.11 g/mol
- Appearance: Typically an off-white to pale yellow solid or oil.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure. Both 1H and ^{13}C NMR are required for a complete assignment.

Rationale for Experimental Choices

- Solvent: Deuterated chloroform ($CDCl_3$) is a common initial choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal. If solubility is an issue, deuterated dimethyl sulfoxide ($DMSO-d_6$) is a suitable alternative.
- Spectrometer Frequency: A higher field strength (e.g., 400 MHz or greater) is recommended to achieve better signal dispersion, which is particularly important for resolving the complex, overlapping multiplets of the pyrrolidine ring protons.^[1]

Predicted 1H and ^{13}C NMR Data

While experimental spectra should always be the final arbiter, predicted data based on the chemical structure provides a crucial reference for signal assignment.^{[2][3]}

Table 1: Predicted 1H and ^{13}C NMR Spectral Data for **3-(3-Bromophenoxy)pyrrolidine**

¹ H NMR (400 MHz, CDCl ₃)	Assignment	¹³ C NMR (100 MHz, CDCl ₃)	Assignment
~7.20-7.10 (m, 2H)	Aromatic CH	~158.0	C-O (Aromatic)
~7.05 (m, 1H)	Aromatic CH	~130.8	Aromatic CH
~6.85 (m, 1H)	Aromatic CH	~123.5	C-Br
~4.80 (m, 1H)	O-CH (Pyrrolidine C3)	~123.0	Aromatic CH
~3.40-3.20 (m, 4H)	N-CH ₂ (Pyrrolidine C2, C5)	~118.5	Aromatic CH
~2.20-2.00 (m, 2H)	CH ₂ (Pyrrolidine C4)	~75.0	O-CH (Pyrrolidine C3)
		~52.0	N-CH ₂ (Pyrrolidine C2 or C5)
		~45.0	N-CH ₂ (Pyrrolidine C2 or C5)

| | | ~32.0 | CH₂ (Pyrrolidine C4) |

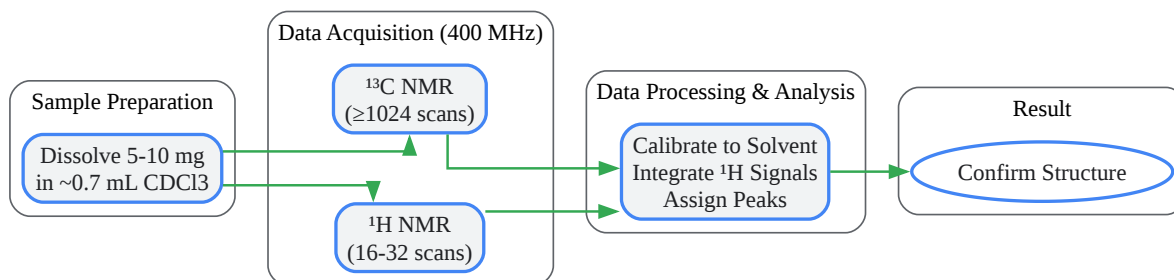
Note: The pyrrolidine protons are expected to show complex splitting patterns due to diastereotopicity and spin-spin coupling.^[4]

Experimental Protocol: NMR Analysis

- Sample Preparation: Dissolve 5-10 mg of **3-(3-Bromophenoxy)pyrrolidine** in ~0.7 mL of CDCl₃.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-32 scans).
 - Set a spectral width of approximately 12-16 ppm.

- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ^{13}C .
- Data Processing and Analysis:
 - Calibrate the spectra using the residual solvent peak (CDCl_3 : δ 7.26 ppm for ^1H , δ 77.16 ppm for ^{13}C).^[1]
 - Integrate the peaks in the ^1H spectrum to confirm proton counts.
 - Assign all signals in both spectra to the corresponding atoms in the structure, referencing the predicted data in Table 1.

NMR Analysis Workflow



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Caption: Workflow for NMR-based structural confirmation.

Mass Spectrometry (MS): Molecular Weight Verification

MS is an indispensable tool for confirming the molecular weight and elemental formula of a compound. The presence of a bromine atom provides a highly characteristic isotopic signature.

Rationale for Experimental Choices

- **Ionization Technique:** Electrospray Ionization (ESI) is a soft ionization method well-suited for this molecule, minimizing fragmentation and clearly showing the molecular ion.
- **Ionization Mode:** Positive ion mode is selected to detect the protonated molecule, $[M+H]^+$, as the pyrrolidine nitrogen is basic and readily protonated.

Expected Mass Spectrum Data

The most defining feature in the mass spectrum will be the isotopic pattern of bromine. Natural bromine consists of two isotopes, ^{79}Br and ^{81}Br , in an approximate 1:1 ratio.^[5] This results in two peaks of nearly equal intensity separated by 2 m/z units for any ion containing a bromine atom.

Table 2: Predicted m/z Values for Key Ions

Ion	Formula	m/z (for ^{79}Br)	m/z (for ^{81}Br)	Expected Ratio
$[M+H]^+$	$[\text{C}_{10}\text{H}_{13}\text{BrNO}]^+$	242.0175	244.0155	~1:1

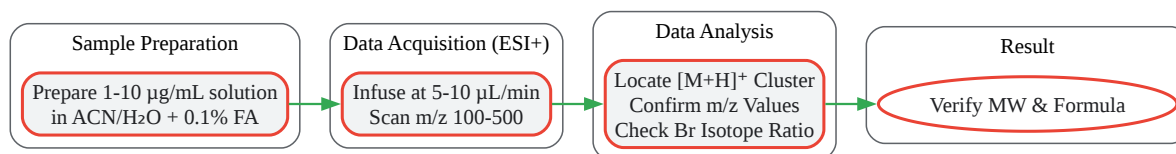
| $[M+\text{Na}]^+$ | $[\text{C}_{10}\text{H}_{12}\text{BrNNaO}]^+$ | 263.9994 | 265.9974 | ~1:1 |

Experimental Protocol: ESI-MS Analysis

- **Sample Preparation:** Prepare a stock solution of the compound (~1 mg/mL) in methanol or acetonitrile. Dilute this stock solution to a final concentration of 1-10 $\mu\text{g/mL}$ using a 50:50 mixture of acetonitrile and water containing 0.1% formic acid (to facilitate protonation).
- **Instrumentation:** Use a mass spectrometer equipped with an ESI source (e.g., a Q-TOF or Orbitrap for high-resolution data).
- **Data Acquisition:**

- Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$).
- Acquire data in positive ion mode over a mass range of m/z 100-500.
- Data Analysis:
 - Identify the molecular ion cluster corresponding to $[\text{M}+\text{H}]^+$.
 - Verify the m/z values of the monoisotopic peaks.
 - Confirm the $\sim 1:1$ intensity ratio of the M and M+2 peaks, which is the characteristic signature of a monobrominated compound.[6]

MS Analysis Workflow



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Caption: Workflow for ESI-MS molecular weight verification.

High-Performance Liquid Chromatography (HPLC): Purity Assessment

HPLC is the standard method for determining the purity of small organic molecules. A reverse-phase method is generally suitable for a compound with the polarity of **3-(3-Bromophenoxy)pyrrolidine**.

Rationale for Experimental Choices

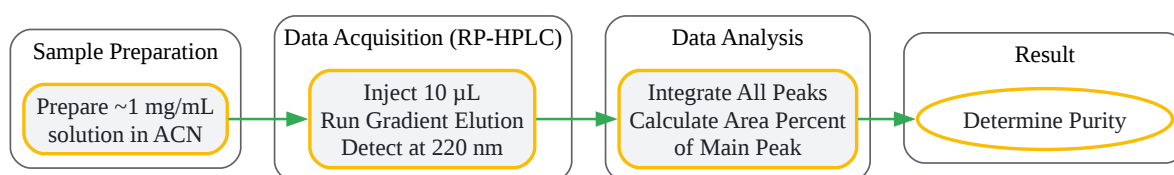
- **Stationary Phase:** A C18 column is a versatile and robust choice for reverse-phase chromatography, offering good retention for moderately polar to nonpolar compounds.[7]
- **Mobile Phase:** A gradient of acetonitrile (or methanol) and water allows for efficient elution of the target compound while separating it from potential impurities with different polarities. A buffer (e.g., phosphate) or acid (e.g., formic acid or TFA) is often added to the aqueous phase to ensure consistent ionization of the basic pyrrolidine nitrogen, leading to better peak shape.[8]
- **Detection:** The bromophenyl group contains a chromophore that absorbs UV light, making a UV detector an excellent choice. A wavelength of ~220 nm or ~254 nm is typically effective.

Experimental Protocol: RP-HPLC Purity Analysis

- **Sample Preparation:** Accurately weigh and dissolve the compound in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of ~0.5-1.0 mg/mL.
- **Instrumentation and Conditions:**
 - **Column:** C18, 4.6 x 150 mm, 5 µm particle size.
 - **Mobile Phase A:** Water with 0.1% Formic Acid.
 - **Mobile Phase B:** Acetonitrile with 0.1% Formic Acid.
 - **Gradient:** 10% B to 90% B over 15 minutes.
 - **Flow Rate:** 1.0 mL/min.
 - **Column Temperature:** 25 °C.
 - **Injection Volume:** 10 µL.
 - **Detector:** UV at 220 nm.
- **Data Acquisition and Analysis:**
 - Inject a blank (solvent) to establish a baseline.

- Inject the sample and record the chromatogram for at least 20 minutes to ensure all components have eluted.
- Integrate all peaks in the chromatogram.
- Calculate the purity of the main peak using the area percent method.

HPLC Analysis Workflow



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Caption: Workflow for RP-HPLC purity assessment.

Conclusion

The combination of NMR spectroscopy, mass spectrometry, and HPLC provides a comprehensive and self-validating system for the characterization of **3-(3-Bromophenoxy)pyrrolidine**. NMR confirms the precise molecular structure, MS verifies the molecular weight and elemental composition through its unique isotopic signature, and HPLC provides a quantitative measure of purity. Following these protocols will ensure a thorough and reliable assessment of this important synthetic intermediate, supporting the integrity and reproducibility of downstream research and development activities.

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